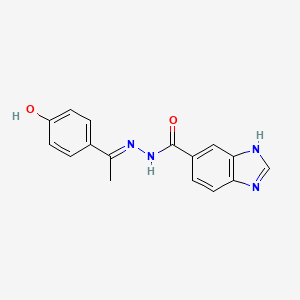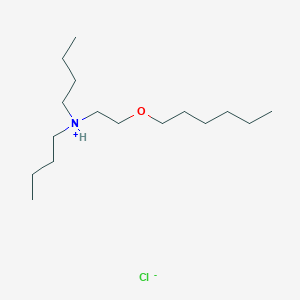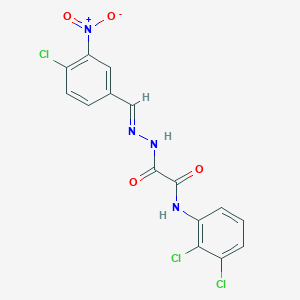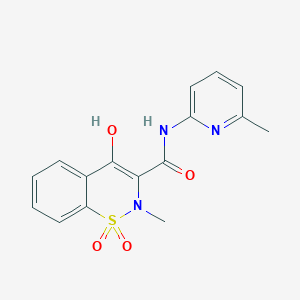![molecular formula C15H20Cl3N3OS B12003513 N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}hexanamide](/img/structure/B12003513.png)
N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- N-{2,2,2-Trichloro-1-[(5-oxo-4-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)amino]ethyl}hexanamide is a chemical compound with the molecular formula C13H13Cl3N4O2S .
- It belongs to the class of acetamides and contains a trichloroethyl group.
- The compound’s structure includes a thiadiazine ring and a phenylcarbamothioyl group.
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes for this compound are not widely documented. it can be synthesized through various methods involving chlorination, amidation, and cyclization.
- Industrial production methods may involve large-scale synthesis using optimized conditions.
Analyse Chemischer Reaktionen
Reactivity: N-{2,2,2-Trichloro-1-[(5-oxo-4-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)amino]ethyl}hexanamide can participate in several reactions
Common Reagents: Chlorinating agents (e.g., thionyl chloride), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major Products: These depend on reaction conditions, but potential products include derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.
Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Potential pharmacological properties or drug development.
Industry: Applications in materials science or chemical manufacturing.
Wirkmechanismus
- The compound’s mechanism of action remains largely unexplored. Further research is needed to elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Uniqueness: Its specific structure and combination of functional groups set it apart from related compounds.
Remember that while the compound shows promise, further research is essential to unlock its full potential
Eigenschaften
Molekularformel |
C15H20Cl3N3OS |
|---|---|
Molekulargewicht |
396.8 g/mol |
IUPAC-Name |
N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]hexanamide |
InChI |
InChI=1S/C15H20Cl3N3OS/c1-2-3-5-10-12(22)20-13(15(16,17)18)21-14(23)19-11-8-6-4-7-9-11/h4,6-9,13H,2-3,5,10H2,1H3,(H,20,22)(H2,19,21,23) |
InChI-Schlüssel |
ALLRWYIQVJNUOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Allyl 2-[2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12003440.png)
![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-dodecylamine](/img/structure/B12003448.png)
![5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12003454.png)



![N-Ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12003498.png)



![2-butyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003521.png)

![4-[(4-methylbenzyl)oxy]-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B12003538.png)
